Cas no 1805581-93-4 (Ethyl 4-bromo-6-cyanopicolinate)

Ethyl 4-bromo-6-cyanopicolinate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-6-cyanopicolinate
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- インチ: 1S/C9H7BrN2O2/c1-2-14-9(13)8-4-6(10)3-7(5-11)12-8/h3-4H,2H2,1H3
- InChIKey: CEVHFMHWFLLDLB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C#N)N=C(C(=O)OCC)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 4-bromo-6-cyanopicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012863-250mg |
Ethyl 4-bromo-6-cyanopicolinate |
1805581-93-4 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029012863-1g |
Ethyl 4-bromo-6-cyanopicolinate |
1805581-93-4 | 95% | 1g |
$3,039.75 | 2022-04-01 |
Ethyl 4-bromo-6-cyanopicolinate 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Ethyl 4-bromo-6-cyanopicolinateに関する追加情報
Ethyl 4-bromo-6-cyanopicolinate (CAS No. 1805581-93-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-6-cyanopicolinate (CAS No. 1805581-93-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. This compound, characterized by its brominated and cyano-substituted pyridine core, plays a crucial role in the development of novel therapeutic agents, particularly in the realm of anticancer and anti-inflammatory drugs.
The structural motif of Ethyl 4-bromo-6-cyanopicolinate makes it an invaluable building block for medicinal chemists. The presence of both bromine and cyano functional groups provides multiple sites for further chemical modification, enabling the construction of complex molecular architectures. This flexibility is particularly advantageous in drug discovery pipelines, where rapid and efficient synthesis of target compounds is often required.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways involved in diseases such as cancer and inflammation. The pyridine scaffold, a common feature in many pharmacologically active compounds, is known for its ability to interact with biological targets with high affinity and selectivity. Ethyl 4-bromo-6-cyanopicolinate leverages this property, making it a sought-after reagent in the synthesis of potent and selective inhibitors.
One of the most compelling aspects of Ethyl 4-bromo-6-cyanopicolinate is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. The bromine atom serves as an excellent handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions within the pyridine ring, thereby enabling the generation of a wide array of derivatives with tailored biological activities.
Recent studies have highlighted the role of Ethyl 4-bromo-6-cyanopicolinate in the development of novel anticancer agents. For instance, researchers have utilized this intermediate to synthesize substituted pyridines that exhibit inhibitory effects on kinases and other enzymes involved in tumor growth and progression. The cyano group, in particular, has been shown to enhance binding affinity by forming hydrogen bonds or participating in metal coordination interactions with biological targets.
The pharmaceutical industry has also explored the use of Ethyl 4-bromo-6-cyanopicolinate in the synthesis of anti-inflammatory compounds. By incorporating this intermediate into drug candidates, scientists have been able to develop molecules that selectively modulate inflammatory pathways without causing significant side effects. This approach aligns with the growing demand for targeted therapies that address specific aspects of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, Ethyl 4-bromo-6-cyanopicolinate offers several advantages over other pyridine derivatives. Its relatively simple structure allows for straightforward functionalization without compromising yield or purity. Additionally, the compound’s stability under various reaction conditions makes it a reliable choice for large-scale synthesis. These attributes have made it a staple reagent in many pharmaceutical research laboratories.
The versatility of Ethyl 4-bromo-6-cyanopicolinate extends beyond its use as an intermediate in drug synthesis. It has also found applications in materials science and agrochemical research. For example, researchers have employed this compound to develop novel organic semiconductors and pesticides with improved efficacy and environmental compatibility.
In conclusion, Ethyl 4-bromo-6-cyanopicolinate (CAS No. 1805581-93-4) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features make it an ideal candidate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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